(4-((1H-imidazol-1-yl)methyl)phenyl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone
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Overview
Description
The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a complex organic molecule that incorporates several functional groups, including imidazole, oxadiazole, pyridine, and piperazine
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis .
Biology
In biological research, the compound’s imidazole and piperazine moieties are of particular interest due to their presence in many biologically active molecules. It can be used in the design of enzyme inhibitors and receptor modulators .
Medicine
The imidazole ring is known for its antimicrobial and antifungal properties, while the piperazine ring is found in many psychoactive drugs .
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
Target of action
Imidazole and oxadiazole derivatives are known to interact with a wide range of biological targets due to their broad range of chemical and biological properties . They have been found to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of action
The exact mode of action of (4-((1H-imidazol-1-yl)methyl)phenyl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone
Imidazole derivatives are known to interact with various enzymes and receptors in the body, influencing their function . Oxadiazole derivatives, on the other hand, have been found to possess a wide range of applications due to their unique structural features .
Biochemical pathways
Imidazole and oxadiazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The ADME properties of This compound
Imidazole and oxadiazole derivatives are generally well absorbed and distributed in the body, metabolized by the liver, and excreted in the urine .
Result of action
Imidazole and oxadiazole derivatives are known to have a wide range of biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action environment
The influence of environmental factors on the action, efficacy, and stability of This compound
Factors such as ph, temperature, and the presence of other substances can influence the action of imidazole and oxadiazole derivatives .
Future Directions
The future directions for research into imidazole-containing compounds are vast, given their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs , and there are many commercially available drugs in the market which contains 1, 3-diazole ring .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules. The imidazole ring in the compound is known to show both acidic and basic properties . This amphoteric nature allows it to participate in a wide range of biochemical reactions .
Cellular Effects
The compound has been shown to have different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The presence of a positive charge on either of two nitrogen atoms in the imidazole ring allows it to form two equivalent tautomeric forms, which can interact differently with biomolecules .
Temporal Effects in Laboratory Settings
Over time, the effects of the compound can change in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of the compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of the compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1H-imidazol-1-yl)methyl)phenyl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone can be achieved through a multi-step process involving the formation of each functional group followed by their assembly into the final compound. Common synthetic methods for imidazole-containing compounds include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives . The piperazine and pyridine rings are typically introduced through nucleophilic substitution reactions and cyclization processes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, could be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The imidazole and oxadiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the imidazole and oxadiazole rings.
Reduction: Alcohol derivatives of the methanone moiety.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
(4-(1H-imidazol-1-yl)phenyl)methanone: Lacks the piperazine and oxadiazole rings, making it less versatile.
(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone: Lacks the imidazole ring, reducing its potential biological activity.
Uniqueness
The combination of imidazole, oxadiazole, pyridine, and piperazine rings in (4-((1H-imidazol-1-yl)methyl)phenyl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone makes it unique
Properties
IUPAC Name |
[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-2-22-27-23(28-33-22)20-7-8-21(26-15-20)30-11-13-31(14-12-30)24(32)19-5-3-18(4-6-19)16-29-10-9-25-17-29/h3-10,15,17H,2,11-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIGOUMSHPHPOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)CN5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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